molecular formula C13H8BrF2N3OS B13328700 5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole

5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole

Katalognummer: B13328700
Molekulargewicht: 372.19 g/mol
InChI-Schlüssel: ASCZYSPPFNVFTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Analyse Chemischer Reaktionen

5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H8BrF2N3OS

Molekulargewicht

372.19 g/mol

IUPAC-Name

5-bromo-2-[2-(difluoromethoxy)-7-methylquinoxalin-5-yl]-1,3-thiazole

InChI

InChI=1S/C13H8BrF2N3OS/c1-6-2-7(12-18-4-9(14)21-12)11-8(3-6)19-10(5-17-11)20-13(15)16/h2-5,13H,1H3

InChI-Schlüssel

ASCZYSPPFNVFTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)N=C(C=N2)OC(F)F)C3=NC=C(S3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.